molecular formula C7H14Cl2O2 B14606447 1-Chloro-3-(4-chlorobutoxy)propan-2-OL CAS No. 60767-71-7

1-Chloro-3-(4-chlorobutoxy)propan-2-OL

Cat. No.: B14606447
CAS No.: 60767-71-7
M. Wt: 201.09 g/mol
InChI Key: ZPAKEEZOKDAIJB-UHFFFAOYSA-N
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Description

1-Chloro-3-(4-chlorobutoxy)propan-2-OL is an organic compound with the molecular formula C7H14Cl2O2. It is a chlorinated alcohol derivative that finds applications in various fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-3-(4-chlorobutoxy)propan-2-OL typically involves the reaction of 1-chloro-2,3-epoxypropane with 4-chlorobutanol in the presence of a base such as potassium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified using standard techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-(4-chlorobutoxy)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium cyanide (KCN) are commonly employed.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Chloro-3-(4-chlorobutoxy)propan-2-OL has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(4-chlorobutoxy)propan-2-OL involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, resulting in the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-3-(4-methoxybutoxy)propan-2-OL
  • 1-Chloro-3-(4-ethoxybutoxy)propan-2-OL
  • 1-Chloro-3-(4-butoxybutoxy)propan-2-OL

Uniqueness

1-Chloro-3-(4-chlorobutoxy)propan-2-OL is unique due to the presence of two chlorine atoms, which impart distinct chemical reactivity and properties. This makes it a valuable compound for specific applications where such reactivity is desired.

Properties

CAS No.

60767-71-7

Molecular Formula

C7H14Cl2O2

Molecular Weight

201.09 g/mol

IUPAC Name

1-chloro-3-(4-chlorobutoxy)propan-2-ol

InChI

InChI=1S/C7H14Cl2O2/c8-3-1-2-4-11-6-7(10)5-9/h7,10H,1-6H2

InChI Key

ZPAKEEZOKDAIJB-UHFFFAOYSA-N

Canonical SMILES

C(CCCl)COCC(CCl)O

Origin of Product

United States

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